2-Chloro-3,4-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXBLCSZPWRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289522 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10283-15-5 | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,4-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 3,4 Dimethylphenol and Its Derivatives
Direct Chlorination Strategies
Direct chlorination of 3,4-dimethylphenol (B119073) is the most straightforward approach for the synthesis of 2-Chloro-3,4-dimethylphenol. This strategy involves the reaction of the phenol (B47542) with a chlorinating agent, often in the presence of a catalyst to enhance the reaction rate and control the regioselectivity.
Electrophilic Aromatic Substitution Mechanisms
The chlorination of 3,4-dimethylphenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and methyl (-CH3) groups are both activating and ortho-, para-directing. In the case of 3,4-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para to the hydroxyl group (which is blocked by a methyl group) are activated. The methyl groups at positions 3 and 4 further influence the electron density of the aromatic ring. The incoming electrophile, typically a chloronium ion (Cl+) or a polarized chlorine molecule, is attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent loss of a proton from the ring restores aromaticity and yields the chlorinated product.
Role of Chlorinating Agents: Sulfuryl Chloride and Chlorine Gas
Two common chlorinating agents employed in the synthesis of chlorinated phenols are sulfuryl chloride (SO2Cl2) and chlorine gas (Cl2).
Sulfuryl chloride is often favored in laboratory and industrial settings due to its convenient liquid form and its ability to provide a controlled source of chlorine. In the presence of a Lewis acid catalyst, sulfuryl chloride can act as a source of an electrophilic chlorine species.
Chlorine gas is a more direct and atom-economical chlorinating agent. Its reaction with phenols can be initiated by a catalyst and is a common industrial method for producing chlorinated phenols. The reaction of 3,4-xylenol with gaseous chlorine has been a subject of study, highlighting its utility in producing chloro-derivatives. cardiff.ac.uk
Catalytic Systems and Their Influence on Regioselectivity
The choice of catalyst is crucial for controlling the regioselectivity of the chlorination reaction. Catalysts function by generating a more potent electrophile or by coordinating with the substrate to direct the incoming chlorine atom to a specific position.
Lewis acids such as aluminum chloride (AlCl3) and ferric chloride (FeCl3) are widely used catalysts in electrophilic aromatic substitution reactions. They function by polarizing the chlorinating agent, thereby increasing its electrophilicity. For instance, with sulfuryl chloride, a Lewis acid can facilitate the generation of a more reactive chlorinating species. Similarly, with chlorine gas, Lewis acids can polarize the Cl-Cl bond, making one of the chlorine atoms more electrophilic. The use of a Friedel-Crafts metallic halide catalyst, such as ferric chloride, in conjunction with sulfuryl chloride has been reported for the chlorination of phenols. google.com
A patent on the chlorination of a related isomer, 3,5-xylenol, using sulfuryl chloride in the presence of ferric chloride and a sulfur-containing co-catalyst provides insight into typical catalytic systems. stenutz.eu
Sulfur-containing compounds, such as diphenyl sulfide (B99878) and poly(alkylene sulfide)s, have been investigated as catalysts or co-catalysts to enhance the regioselectivity of phenol chlorination. cardiff.ac.ukcardiff.ac.uk These catalysts are believed to interact with the chlorinating agent to form a bulky, sulfur-containing chlorinating species. This steric hindrance can favor chlorination at less hindered positions of the aromatic ring. While often employed to enhance para-selectivity, their influence on the ortho/para ratio is a key area of research. For instance, the combination of sulfuryl chloride with a sulfur compound and a Lewis acid like aluminum chloride or ferric chloride has been shown to influence the product distribution in the chlorination of cresols and xylenols. cardiff.ac.uk
Optimization of Reaction Conditions: Temperature, Solvent Effects, and Reaction Time
The outcome of the chlorination of 3,4-dimethylphenol is highly dependent on the careful control of reaction parameters.
Temperature: The reaction temperature can significantly affect the rate of reaction and the distribution of isomers. Generally, lower temperatures are favored to minimize the formation of polychlorinated byproducts and to enhance regioselectivity.
Solvent Effects: The choice of solvent can influence the solubility of reactants and the stability of reaction intermediates. Common solvents for chlorination reactions include chlorinated hydrocarbons (e.g., dichloromethane, carbon tetrachloride) and non-polar aprotic solvents. The solvent can also play a role in the reaction mechanism and, consequently, the product distribution.
Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure complete conversion of the starting material while preventing over-chlorination or side reactions.
The following table summarizes hypothetical research findings on the direct chlorination of 3,4-dimethylphenol under various conditions, illustrating the interplay of these factors.
| Entry | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Other Isomers/Byproducts |
|---|---|---|---|---|---|---|---|
| 1 | Sulfuryl Chloride | AlCl₃ | Dichloromethane | 0 | 2 | Data not available | 6-Chloro-3,4-dimethylphenol, Dichlorinated products |
| 2 | Chlorine Gas | FeCl₃ | Carbon Tetrachloride | 25 | 4 | Data not available | 6-Chloro-3,4-dimethylphenol, Polychlorinated phenols |
| 3 | Sulfuryl Chloride | FeCl₃ / Diphenyl Sulfide | 1,2-Dichloroethane | 20 | 3 | Data not available | Predominantly other isomers due to para-directing catalyst system |
Synthesis of this compound as a Byproduct or Intermediate
This compound is not typically synthesized as a primary target but often arises as an isomer in the production of other commercially significant chlorinated phenols. Its presence necessitates specific purification strategies to isolate the desired products.
Formation in the Synthesis of Other Chlorinated Phenols
The direct chlorination of 3,4-dimethylphenol (3,4-xylenol) is a primary route that leads to the formation of this compound as a byproduct. nih.gov The primary goal of such reactions is often the synthesis of other isomers, which are valuable intermediates in various industries. For instance, the synthesis of the widely used antiseptic 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol) involves the chlorination of 3,5-dimethylphenol (B42653). google.comchemicalbook.com
Similarly, when 3,4-dimethylphenol is subjected to chlorination, the chlorine atom can substitute at different positions on the aromatic ring, guided by the directing effects of the hydroxyl and methyl groups. This results in a mixture of chlorinated isomers. The reaction of 3,4-dimethylphenol with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) can yield a mixture of products, including this compound and 6-chloro-3,4-dimethylphenol. The relative amounts of each isomer formed depend on the specific reaction conditions, such as the solvent, temperature, and catalyst used.
Another related process is the chlorination of m-cresol, which can be selectively chlorinated to produce 4-chloro-3-methyl phenol. ias.ac.in The resulting mixture from these types of reactions often contains various chloro-derivatives that are challenging to separate. ias.ac.in
Methodologies for Separation and Purification of Isomers
The separation of chlorinated phenol isomers, which often have very close boiling points, is a significant challenge. mdpi.com Standard distillation is frequently ineffective for achieving high purity. mdpi.comresearchgate.net Consequently, a range of physical and chemical methods have been developed to isolate specific isomers from the reaction mixture.
Fractional Distillation and Crystallization: Although challenging, vacuum distillation can be employed to achieve a preliminary separation of the isomers. chemicalbook.com This is often followed by recrystallization from a suitable solvent, such as a hydrocarbon, to purify the desired compound. chemicalbook.com Techniques like melt crystallization and stripping crystallization, which combines crystallization with vaporization, have been successfully applied to separate close-boiling isomers like m-chlorophenol and p-chlorophenol and various xylenol mixtures. mdpi.comresearchgate.net Stripping crystallization, in particular, operates at reduced pressures to facilitate a three-phase equilibrium, allowing one component to be solidified while others are vaporized and removed. mdpi.comresearchgate.net
Complexation: An alternative method involves the use of a host compound to selectively form a complex with one of the isomers. For example, 1,1-di(4-hydroxyphenyl)cyclohexane has been used as a host compound to separate xylenol isomers by forming a guest-host complex with a specific isomer, which can then be isolated and released from the complex. google.com
Chemical Derivatization: A multi-step process involving alkylation, distillation, and dealkylation can be employed. researchgate.net Isomers are first reacted to form derivatives (e.g., tert-butyl ethers) that have more distinct physical properties, allowing for easier separation by distillation. Following separation, the derivatizing group is removed to regenerate the purified phenol isomer. researchgate.net
Table 1: Separation Techniques for Phenolic Isomers
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| Stripping Crystallization | Combines melt crystallization and vaporization at reduced pressure. | Purification of m-chlorophenol/p-chlorophenol mixtures. | mdpi.com |
| Distillative Freezing | Simultaneous vaporization and solidification at the triple point. | Separation of xylene isomers. | researchgate.net |
| Complexation | Selective formation of a guest-host complex with a specific isomer. | Separation of xylenol isomers using 1,1-di(4-hydroxyphenyl)cyclohexane. | google.com |
| Alkylation-Dealkylation | Chemical conversion to derivatives with different boiling points, followed by separation and regeneration. | Separation of 2,4- and 2,5-xylenol isomers. | researchgate.net |
Derivatization Pathways from this compound
Once isolated, this compound can serve as a starting material for the synthesis of more complex molecules through reactions involving its phenolic hydroxyl group.
Esterification Reactions for Carbamate (B1207046) Derivatives (e.g., N-methylcarbamate)
The phenolic hydroxyl group of this compound can undergo esterification to form carbamate esters. A common pathway involves the reaction with an isocyanate, such as methyl isocyanate (CH₃NCO), in the presence of a base catalyst. This reaction yields the corresponding N-methylcarbamate derivative. This type of transformation is a well-established method for converting phenols into biologically active carbamates, which have been widely used in the development of pesticides. A similar reaction, the Newman-Kwart rearrangement, is used to convert phenols into thiophenols via a dimethylthiocarbamate intermediate, highlighting the utility of carbamate-related structures in synthetic chemistry. researchgate.net
Phenoxylation Reactions for Aryloxyacetic Acid Derivatives
The synthesis of aryloxyacetic acids from phenols is another important derivatization pathway. This is typically achieved through a Williamson ether synthesis, where the sodium or potassium salt of this compound (formed by reaction with a strong base like sodium hydroxide) is reacted with a haloacetic acid, such as chloroacetic acid (ClCH₂COOH). The resulting nucleophilic substitution reaction produces the corresponding 2-(2-chloro-3,4-dimethylphenoxy)acetic acid. Aryloxyacetic acids are a well-known class of herbicides. google.com The general process involves the oxidation of aryloxyethanols to aryloxyacetic acids, often in an aqueous alkaline medium. google.com
Other Functional Group Transformations
Beyond esterification and phenoxylation, the phenolic group of this compound allows for other functional group transformations.
Etherification: Similar to the synthesis of aryloxyacetic acids, other ethers can be formed by reacting the corresponding phenoxide with various alkyl halides. This allows for the introduction of a wide range of alkyl or aryl groups, modifying the compound's physical and chemical properties.
Oxidation: The phenolic ring is susceptible to oxidation, although the reaction can be complex. Selective oxidation of methyl groups on similar phenolic compounds to form benzaldehydes has been reported, suggesting that under controlled conditions, the methyl groups of this compound could potentially be functionalized. ias.ac.in
Table 2: Summary of Derivatization Reactions
| Reaction Type | Reagents | Product Class | General Application |
|---|---|---|---|
| Esterification | Methyl isocyanate (CH₃NCO), Base | N-methylcarbamates | Pesticides |
| Phenoxylation | Sodium hydroxide, Chloroacetic acid | Aryloxyacetic acids | Herbicides google.com |
| Etherification | Base, Alkyl halide | Aryl ethers | Synthetic Intermediates |
Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3,4 Dimethylphenol
Oxidation Reactions and Product Formation
Oxidation of 2-chloro-3,4-dimethylphenol can lead to the formation of quinones or complete degradation of the aromatic ring, depending on the oxidizing agent and reaction conditions.
Phenols and their derivatives can be oxidized to form quinones, which are compounds containing a fully conjugated cyclic dione (B5365651) structure. The oxidation of this compound likely proceeds through a phenoxy radical intermediate. The hydroxyl group's hydrogen atom is abstracted, forming a radical that is stabilized by resonance, with electron density delocalized over the aromatic ring.
The general pathway for the formation of quinones from phenols involves a two-electron oxidation. nih.gov In the case of this compound, oxidation would likely lead to the formation of a substituted p-benzoquinone. The initial step is the formation of a catechol or hydroquinone (B1673460) derivative through hydroxylation, which is then rapidly oxidized to the corresponding quinone. nih.gov Given the positions of the existing substituents, the most probable product would be 2-chloro-3,4-dimethyl-1,4-benzoquinone .
The mechanism can be summarized as follows:
Formation of a Phenoxy Radical: An oxidizing agent abstracts the hydrogen atom from the hydroxyl group.
Resonance Stabilization: The resulting radical is stabilized by delocalization of the unpaired electron across the aromatic ring.
Further Oxidation: The phenoxy radical can undergo further oxidation and rearrangement, often involving the addition of another hydroxyl group, to form a hydroquinone intermediate.
Final Oxidation to Quinone: The hydroquinone is readily oxidized to the final quinone product.
| Reactant | Proposed Intermediate | Final Product |
| This compound | 2-Chloro-3,4-dimethylhydroquinone | 2-Chloro-3,4-dimethyl-1,4-benzoquinone |
This interactive table summarizes the proposed pathway for quinone formation.
Under strong oxidizing conditions, such as those used in advanced oxidation processes (AOPs), this compound can undergo complete mineralization to CO₂, H₂O, and inorganic chloride ions. Studies on the degradation of a similar isomer, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), provide insight into the likely degradation pathways. nih.govresearchgate.net The degradation is primarily initiated by the attack of highly reactive hydroxyl radicals (•OH).
The proposed degradation pathway involves several key steps:
Hydroxylation and Dechlorination: The initial attack by hydroxyl radicals can lead to the displacement of the chlorine atom and the introduction of a new hydroxyl group, forming 3,4-dimethylhydroquinone or 3,4-dimethylcatechol . nih.gov
Oxidation to Quinone: The resulting dihydroxybenzene derivatives are quickly oxidized to the corresponding 3,4-dimethyl-1,2-benzoquinone or 3,4-dimethyl-1,4-benzoquinone .
Aromatic Ring Cleavage: The quinone ring is unstable and susceptible to further attack by hydroxyl radicals, leading to the cleavage of the aromatic ring. This process generates various aliphatic carboxylic acids. uky.edu
Formation of Low Molecular Weight Acids: Intermediates from ring cleavage are further oxidized into smaller, simpler organic acids. Research on the chlorination of the related compound 2,3-dimethylphenol (B72121) has shown the formation of dimethylated 2-butene-1,4-dial species, indicating ring opening is a significant degradation route. escholarship.org
Mineralization: Ultimately, these organic acids are mineralized to carbon dioxide and water.
| Step | Description | Potential Products |
| 1 | Hydroxylation/Dechlorination | 3,4-Dimethylhydroquinone, 3,4-Dimethylcatechol |
| 2 | Oxidation | 3,4-Dimethyl-p-benzoquinone |
| 3 | Ring Cleavage | Muconic acid derivatives, Maleic acid |
| 4 | Further Oxidation | Oxalic acid, Formic acid, Acetic acid |
| 5 | Mineralization | CO₂, H₂O, Cl⁻ |
This interactive table outlines the proposed stages and products of oxidative degradation.
Reduction Reactions and Dechlorination Processes
Reduction reactions involving this compound primarily focus on the dechlorination of the aromatic ring. Catalytic hydrodechlorination is a common method for removing chlorine atoms from aromatic compounds. This process typically involves a metal catalyst, such as palladium or iron, and a hydrogen source.
Studies on other chlorophenols have demonstrated the efficacy of materials like palladium-on-carbon (Pd/C) or nanoscale zero-valent iron (nZVI) for reductive dechlorination. nih.govnih.gov In this process, the C-Cl bond is cleaved, and the chlorine atom is replaced by a hydrogen atom. The primary product of the complete reduction of this compound would be 3,4-dimethylphenol (B119073) .
This process is environmentally significant as it transforms a chlorinated organic compound, which is often more toxic and persistent, into a less harmful phenol (B47542) derivative. Research on 4-chloro-3,5-dimethylphenol showed that approximately 92% of the chlorine was released from the aromatic ring after 180 minutes of treatment with nZVI and H₂O₂. nih.gov
| Reactant | Reducing Agent/Catalyst | Product |
| This compound | H₂ / Pd/C or nZVI | 3,4-Dimethylphenol |
This interactive table shows the reduction and dechlorination of this compound.
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAAr) reactions, where a nucleophile displaces a leaving group like chlorine on an aromatic ring, are generally challenging. perlego.com Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
In this compound, the ring is substituted with electron-donating hydroxyl and methyl groups, which destabilize the negatively charged intermediate required for the SNAAr mechanism. Therefore, the direct displacement of the chlorine atom by common nucleophiles is not a favorable reaction pathway under standard conditions.
Electrophilic aromatic substitution (EAS) is a much more common reaction for phenols. byjus.com The this compound ring is considered activated towards electrophiles due to the strong electron-donating resonance effect of the hydroxyl group and the inductive effect of the methyl groups. ncert.nic.in The substitution pattern is determined by the directing effects of the existing substituents.
-OH group (at C1): Strongly activating, ortho-, para-director. Directs to positions 2, 4, 6.
-Cl group (at C2): Deactivating, ortho-, para-director. Directs to positions 1, 3, 5.
-CH₃ groups (at C3 and C4): Weakly activating, ortho-, para-directors.
Position C6: This position is ortho to the strongly activating -OH group and meta to the -CH₃ group at C3.
Position C5: This position is para to the -Cl group, ortho to the -CH₃ group at C4, and meta to the -OH group.
Considering the powerful ortho-directing effect of the hydroxyl group, position C6 is the most likely site for electrophilic attack . Position C5 is less favored due to being meta to the hydroxyl group, although it is activated by the adjacent methyl group.
Common electrophilic substitution reactions would likely yield the following products:
Nitration (with dilute HNO₃): 2-Chloro-3,4-dimethyl-6-nitrophenol
Halogenation (e.g., with Br₂ in a non-polar solvent): 6-Bromo-2-chloro-3,4-dimethylphenol
Friedel-Crafts Alkylation (e.g., with CH₃Cl/AlCl₃): 2-Chloro-3,4,6-trimethylphenol
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C1 | Strongly Activating | Ortho, Para |
| -Cl | C2 | Deactivating | Ortho, Para |
| -CH₃ | C3 | Weakly Activating | Ortho, Para |
| -CH₃ | C4 | Weakly Activating | Ortho, Para |
This interactive table summarizes the directing effects of substituents on the aromatic ring.
Mechanistic Studies of Chemical Transformations under Varied Conditions
The chemical behavior of this compound is dictated by the interplay of its three substituent groups on the aromatic ring: the hydroxyl (-OH), the chloro (-Cl), and the two methyl (-CH₃) groups. These groups influence the electron density distribution within the benzene (B151609) ring and, consequently, its reactivity towards various chemical transformations. Mechanistic studies, often drawing parallels from structurally similar phenolic compounds, provide insight into its degradation and conversion pathways under different environmental and laboratory conditions.
The hydroxyl group is a strongly activating, ortho-, para-directing group, which means it increases the electron density at the carbons ortho and para to it, making the molecule susceptible to electrophilic substitution. However, the positions ortho and para to the hydroxyl group are already substituted. The chloro group is deactivating yet ortho-, para-directing, while the methyl groups are activating and ortho-, para-directing. The combined electronic effects of these substituents, along with steric hindrance, determine the regioselectivity and rate of chemical reactions.
One of the primary transformation mechanisms for chlorophenols is oxidation. Under strong oxidizing conditions, such as those employing potassium permanganate (B83412) (KMnO₄) at elevated temperatures, the aromatic ring of phenolic compounds can undergo cleavage, leading to the formation of a mixture of carboxylic acids with fewer carbon atoms. ncert.nic.in
Another significant transformation pathway is biodegradation. Studies on various dimethylphenols have shown that bacteria can degrade these compounds through different catabolic pathways. nih.gov For instance, the degradation of some dimethylphenols proceeds via a meta-cleavage pathway, while others are metabolized through an ortho-cleavage pathway. nih.gov In the context of this compound, it is plausible that microbial degradation would involve initial enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the chlorine atom can influence the rate and pathway of biodegradation, sometimes leading to the formation of dead-end products. nih.gov
Research on the biodegradation of a similar compound, p-chloro-m-xylenol (PCMX), by Rhodococcus pyridinivorans has elucidated a potential three-step pathway that could be analogous for this compound. asm.org This pathway involves an initial ortho-hydroxylation, followed by dechlorination to form a benzoquinone derivative, and subsequent dual meta- and ortho-cleavage of the aromatic ring. asm.org The key enzyme initiating this degradation is a flavin-dependent monooxygenase. asm.org
The following table summarizes potential transformation mechanisms for this compound based on studies of related compounds.
Table 1: Potential Chemical Transformation Mechanisms of this compound and Associated Conditions
| Transformation Type | Reagents/Conditions | Key Mechanistic Steps (Inferred) | Potential Products |
|---|---|---|---|
| Oxidative Degradation | Strong oxidizing agents (e.g., KMnO₄), elevated temperatures | Cleavage of C-C bonds in the aromatic ring | Mixture of carboxylic acids |
| Biodegradation | Mixed or axenic bacterial cultures | Enzymatic hydroxylation, aromatic ring cleavage (ortho- or meta-pathway) | Catechol derivatives, ring-opened aliphatic acids |
| Advanced Oxidation Processes (AOPs) | e.g., Fenton-like reactions (nZVI/H₂O₂) | Generation of hydroxyl radicals (•OH) that attack the aromatic ring | Dechlorinated and hydroxylated intermediates, ultimately leading to mineralization |
Detailed research findings on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) using a heterogeneous Fenton-like reaction with nanoscale zero-valent iron (nZVI) and hydrogen peroxide (H₂O₂) provide further mechanistic insights. researchgate.net This process was found to be highly effective at neutral pH, with the degradation being primarily attributed to the attack of hydroxyl radicals, particularly surface-bonded •OH. researchgate.net A plausible degradation pathway for PCMX was proposed, which likely involves hydroxylation, dechlorination, and subsequent ring opening. researchgate.net Given the structural similarity, a similar mechanism can be postulated for this compound under advanced oxidation conditions.
The following interactive data table presents findings from a study on the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), which can be considered analogous to this compound.
Table 2: Degradation of 4-Chloro-3,5-dimethylphenol (PCMX) using nZVI/H₂O₂ under varied conditions
| Initial PCMX Concentration (g/L) | nZVI Dosage (g/L) | H₂O₂ Concentration (mM) | PCMX Removal (%) |
|---|---|---|---|
| 0.15 | 1.0 | 18 | 100 |
| 0.15 | 0.5 | 10 | 98.47 |
| 0.25 | 0.5 | 14 | 44.12 |
Data adapted from a study on a structurally similar compound, 4-Chloro-3,5-dimethylphenol. researchgate.net
Theoretical and Computational Chemistry Studies of 2 Chloro 3,4 Dimethylphenol
Molecular Dynamics and Simulation Studies
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. Had such studies been conducted on 2-Chloro-3,4-dimethylphenol, they would provide valuable insights into its dynamic properties, including:
Conformational Analysis: Exploring the rotational freedom around single bonds and identifying the most stable three-dimensional arrangements (conformers) of the molecule in different environments.
Solvation Effects: Simulating the interaction of this compound with solvent molecules, such as water, to understand how its properties might change in solution.
Intermolecular Interactions: Investigating how molecules of this compound interact with each other or with other chemical species, which is crucial for understanding its physical properties like boiling point and solubility.
Theoretical studies on related compounds, such as other chlorophenols and substituted phenols, have utilized computational methods like Density Functional Theory (DFT) to investigate molecular structures and properties. researchgate.netresearchgate.net These studies often focus on aspects like intramolecular hydrogen bonding and the electronic effects of substituents on the phenol (B47542) ring. researchgate.net For instance, research on chlorophenols has shown that intramolecular hydrogen bonding significantly affects their stability and acidity. researchgate.net However, these are typically static quantum chemical calculations rather than dynamic simulations.
In the absence of specific MD simulation data for this compound, it is not possible to present detailed research findings or data tables on its dynamic behavior. The application of molecular dynamics would be a valuable future research direction to complement existing theoretical knowledge and provide a more complete picture of this compound's behavior at the molecular level.
Biological Activity and Mechanistic Investigations of 2 Chloro 3,4 Dimethylphenol Non Human/cellular Focus
Antimicrobial Action at the Cellular Level
The antimicrobial activity of phenolic compounds, including halogenated derivatives like 2-Chloro-3,4-dimethylphenol, is primarily attributed to their interaction with microbial cells, leading to a cascade of disruptive events. While specific studies on this compound are limited, the mechanism of action can be largely inferred from its structural analog, chloroxylenol (4-chloro-3,5-dimethylphenol), and other related halogenated phenols. The primary target of these molecules is the bacterial cell membrane, a critical barrier for maintaining cellular integrity and function.
Interaction with Microbial Cell Membranes
The lipophilic nature of this compound allows it to readily partition into the lipid-rich environment of the microbial cell membrane. The presence of the chlorine atom and methyl groups on the phenol (B47542) ring enhances its lipophilicity, facilitating its accumulation within the membrane bilayer. This initial interaction is a crucial step in its antimicrobial action. The hydroxyl group of the phenol is believed to form hydrogen bonds with the polar head groups of the phospholipids (B1166683) in the membrane, while the aromatic ring and its substituents interact with the hydrophobic fatty acid chains. This insertion into the membrane disrupts the ordered structure of the lipid bilayer.
Studies on related phenolic compounds have shown that their antimicrobial efficacy is correlated with their ability to partition into and disorder the cell membrane. For instance, the interaction of various natural antimicrobial compounds with model bacterial cell membranes has demonstrated that these molecules integrate into the lipid monolayer, leading to a reduction in the packing effectiveness of the lipids and an increase in membrane fluidity. nih.gov
Disruption of Membrane Integrity and Cellular Processes
The accumulation of this compound within the microbial cell membrane leads to a significant loss of its structural integrity. This disruption manifests as an increase in membrane permeability, effectively compromising its function as a selective barrier. The altered membrane structure allows for the uncontrolled leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids.
This loss of essential components disrupts the electrochemical gradients across the membrane, which are vital for processes like ATP synthesis and solute transport. The dissipation of the proton motive force, a key energy reserve for many cellular activities, is a critical consequence of membrane damage. Furthermore, the influx of extracellular substances can lead to osmotic imbalances and further cellular stress.
The antibacterial action of chloroxylenol, a close analog, is attributed to the disruption of cell membrane potentials. dtic.mil It is believed that the hydroxyl group of the chloroxylenol molecule binds to proteins on the bacterial cell membrane, disrupting it and causing the leakage of cellular contents. drugbank.com
Inhibition of Microbial Growth and Cell Lysis Mechanisms
The cascade of events initiated by membrane disruption ultimately leads to the inhibition of microbial growth and, at higher concentrations, cell lysis. The leakage of essential molecules and the collapse of bioenergetic gradients halt critical metabolic processes necessary for growth and replication. The cell is unable to maintain its internal environment, leading to a state of metabolic arrest.
Cell lysis, or the complete breakdown of the cell, is the ultimate consequence of severe membrane damage. As the membrane's structural integrity is progressively compromised, it can no longer withstand the internal turgor pressure, leading to its rupture and the release of the entire cellular content into the surrounding environment. This mechanism is characteristic of bactericidal agents that target the cell envelope.
The inhibition of bacterial cell wall synthesis by some antimicrobial agents can also lead to cell lysis. nih.gov While phenolic compounds primarily target the cytoplasmic membrane, the resulting cellular stress and disruption of metabolic processes can indirectly affect cell wall maintenance and synthesis, contributing to the lytic outcome.
Comparative Studies on Biological Efficacy with Structural Analogs
The biological efficacy of halogenated phenols is highly dependent on their chemical structure, including the nature, number, and position of the substituents on the phenol ring. Comparative studies with structural analogs of this compound provide valuable insights into these structure-activity relationships.
Structure-Activity Relationships (SAR) of Halogenated Phenols
Increased lipophilicity enhances the partitioning of the compound into the bacterial cell membrane, a key step in its mechanism of action. bohrium.com However, there is often an optimal level of lipophilicity for maximum activity. If the molecule becomes too lipophilic, its solubility in the aqueous phase may decrease, limiting its ability to reach the microbial cells.
The position of the halogen substituent also plays a crucial role. Studies on various substituted phenols have demonstrated that the specific substitution pattern can significantly impact their interaction with the cell membrane and, consequently, their biological activity. dtic.mil
| Compound | Key Structural Features | General Impact on Antimicrobial Activity |
| Phenol | Basic phenolic structure | Baseline antimicrobial activity |
| Chlorophenols | Addition of chlorine atom(s) | Generally increases activity compared to phenol |
| Alkyl-substituted phenols | Addition of alkyl group(s) | Increases lipophilicity, often enhancing activity up to a certain chain length |
| Halogenated alkylphenols | Combination of halogen and alkyl substituents | Often synergistic effect, leading to higher potency |
Influence of Substitution Patterns on Bioactivity
The bactericidal actions of alkyl-substituted phenols and the normal alkyl derivatives of p-chlorophenols have been examined against both Gram-negative and Gram-positive bacteria. dtic.mil These studies have shown that an increase in the alkyl chain length leads to an increase in antimicrobial activity, but there is a "cut-off" point where the activity begins to decrease as the alkyl chain continues to increase. dtic.mil This cut-off point can vary depending on the microorganism being tested. dtic.mil
A comparative study of different commercial disinfectants showed that Dettol, which contains chloroxylenol, exhibited high antibacterial activity against various test organisms. scialert.net The efficacy of different types of chloroxylenol has also been shown to vary against different bacterial isolates. researchgate.net
| Compound | Substitution Pattern | Noted Biological Efficacy |
| This compound | Chloro at C2, Methyl at C3 and C4 | Specific data limited, but expected to have significant antimicrobial activity based on its structure. |
| 4-Chloro-3,5-dimethylphenol (B1207549) (Chloroxylenol) | Chloro at C4, Methyl at C3 and C5 | Widely used antiseptic with broad-spectrum antibacterial activity. scialert.netnih.gov |
| Dichlorophenols | Two chlorine atoms | Generally more potent than monochlorophenols. |
| Trichlorophenols | Three chlorine atoms | Often exhibit even higher antimicrobial activity. |
Research into Other Biocidal Properties
While the primary biocidal applications of many chlorinated phenols have been extensively studied, research into the broader biocidal potential of specific isomers like this compound and its derivatives remains an area of ongoing scientific inquiry. Investigations have explored their potential as agents against various pests in agricultural and industrial settings.
Herbicidal and Insecticidal Potential of Derivatives
The herbicidal and insecticidal properties of chlorophenol derivatives are well-documented, with their efficacy often linked to the degree and position of chlorine substitution on the phenol ring. doaj.org These compounds can act as metabolic inhibitors or disrupt key physiological processes in target organisms. However, specific research focusing exclusively on the herbicidal and insecticidal potential of this compound derivatives is limited. Inferences about their potential activity are often drawn from studies of structurally similar compounds, such as other chlorinated xylenols and cresols.
General studies on halogenated indoles and phenols suggest that the introduction of halogen atoms can significantly enhance biocidal activity. nih.gov For instance, research on the insecticidal activity of thymol (B1683141) and eugenol (B1671780) derivatives has shown that modifications to the phenolic structure can lead to potent larvicidal and ovicidal effects against agricultural pests like Plutella xylostella. scielo.br Similarly, the herbicidal activity of cineole derivatives has been demonstrated against various weeds, indicating that modification of naturally occurring phenolic compounds can yield effective herbicides. mdpi.com
While direct data is scarce, the structural similarity of this compound to other known biocidal agents suggests that its derivatives could exhibit herbicidal and insecticidal properties. Further research, including synthesis and screening of a library of this compound derivatives, is necessary to fully elucidate this potential.
Table 1: Herbicidal and Insecticidal Activity of Selected Phenolic Derivatives
| Compound/Derivative | Target Organism | Activity | Reference |
|---|---|---|---|
| Halogenated Indoles | Bursaphelenchus xylophilus, Meloidogyne incognita, Tenebrio molitor | Nematicidal and Insecticidal | nih.gov |
| Thymol/Eugenol Derivatives | Plutella xylostella | Antifeedant, Larvicidal, Ovicidal | scielo.br |
| Cineole Derivatives | Annual Ryegrass, Radish | Herbicidal | mdpi.com |
Fungicidal Efficacy in Agricultural Contexts
The fungicidal properties of chlorinated phenols are of significant interest in agriculture for the control of phytopathogenic fungi. While direct studies on the agricultural fungicidal efficacy of this compound are not extensively documented, research on the closely related isomer, chloroxylenol (4-chloro-3,5-dimethylphenol), provides valuable insights. Chloroxylenol has demonstrated significant fungicidal activity against a range of plant pathogens.
A notable study investigated the efficacy of commercial disinfectants containing chloroxylenol against Sclerotium rolfsii, the causative agent of root rot disease in tomato plants. nih.govnih.gov In vitro experiments revealed that chloroxylenol was highly effective in inhibiting the mycelial growth of the fungus. nih.gov The effective concentration (EC50) of a 10% chloroxylenol formulation was determined to be 1347.74 µL/L. nih.gov
In vivo studies in greenhouse settings further confirmed the potential of chloroxylenol for disease control. nih.gov Application of chloroxylenol to tomato seedlings planted in soil infested with Sclerotium rolfsii resulted in a significant reduction in disease incidence. nih.govnih.gov These findings suggest that chloroxylenol and, by extension, structurally similar compounds like this compound, could be effective in managing fungal diseases in agricultural crops. The mechanism of action is believed to involve the disruption of fungal cell walls and the inhibition of essential enzymes. nih.govdrugbank.com
The broad-spectrum antimicrobial activity of chloroxylenol against bacteria and fungi further supports its potential application in agricultural settings to protect crops from various microbial threats. wikipedia.org
Table 2: Fungicidal Activity of Chloroxylenol against Sclerotium rolfsii
| Formulation | Concentration | In Vitro Efficacy (EC50) | In Vivo Efficacy (Disease Reduction) | Reference |
|---|
Environmental Fate and Ecotoxicological Research of 2 Chloro 3,4 Dimethylphenol
Environmental Occurrence and Distribution Studies
Chlorophenolic compounds are present in the environment due to their use and degradation from numerous pesticides, such as chlorobenzenes and chlorinated cyclohexanes.
Chlorophenols and their derivatives are widespread in various environmental compartments. For instance, 2,4,5-trichlorophenol has been identified in drinking water, where it can form as a byproduct of water disinfection through chlorination. Chlorinated guaiacols have been shown to accumulate in aquatic life, including fish, which poses a potential risk to consumers. While specific data on the concentration of 2-Chloro-3,4-dimethylphenol in surface and wastewater is limited in the provided search results, the general presence of related chlorophenolic compounds in aquatic systems is well-documented. For example, 2,4-dimethylphenol has been detected in surface water, and it is expected to have low adsorption to suspended solids and sediment.
Table 1: Aquatic Toxicology Data for a Related Compound: 2,4-Dimethylphenol
| Species | Test Duration | Endpoint | Concentration (µg/L) |
|---|---|---|---|
| Freshwater Fish (two species) | 96-hour | LC50 | 7,800 to 17,000 |
| Freshwater Crustacean | 48-hour | EC50 | 2,100 to 2,370 |
| Freshwater Protozoans | 60-hour | IC50 (population growth) | 130,510 |
Source: USEPA 1986, as cited in Water Quality Australia
Substituted phenols like 2,4-dimethylphenol are naturally occurring derivatives from the distillation of petroleum and coal tar. Studies on Brazilian coal tar have identified and quantified numerous phenolic compounds, including 3,4-dimethylphenol (B119073). This indicates that coal tar processing and disposal sites are potential sources of dimethylphenol isomers in the environment. In the context of contaminated sites in the United States, 3,4-dimethylphenol was found to be biodegradable in contaminated groundwater from the American Creosote Works Superfund site in Pensacola, Florida. An initial concentration of 0.4 µg/mL was reduced to below detection limits after two weeks of incubation.
Biodegradation Pathways and Biotransformation
The biodegradation of chlorophenols is a key area of research for environmental remediation. Bacterial degradation, in particular, is considered a cost-effective and environmentally friendly method for removing these compounds from the environment.
Several bacterial species have been identified that can utilize chlorophenols as their sole source of carbon and energy. For instance, the biodegradation of various dimethylphenol isomers has been studied in both pure and mixed bacterial cultures, with Pseudomonas species often being involved. Strains capable of degrading phenol (B47542) and p-cresol have been isolated from river water that is continuously polluted with phenolic compounds from oil shale semicoke ash heap leachate. In the degradation of 3,4-dimethylphenol, the activity of catechol 2,3-dioxygenase was induced in Pseudomonas mendocina PC1. In Pseudomonas fluorescens strains PC18 and PC24, the degradation of p-cresol, which can be induced by dimethylphenols, proceeds via the protocatechuate ortho pathway.
During the microbial degradation of dimethylphenols, various intermediate metabolites are formed. In the case of 2,4- and 3,4-dimethylphenol, they have been observed to be converted into the dead-end products 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid. The transient accumulation of 4-hydroxy-2-methylbenzaldehyde has been noted during the degradation of 3,4-dimethylphenol, which can repress the consumption of phenol from substrate mixtures. In the degradation of p-chloro-m-xylenol (PCMX) by Rhodococcus pyridinivorans DMU114, the proposed pathway involves ortho-hydroxylation to 4-chloro-3,5-dimethylcatechol, followed by dechlorination to 2-hydroxy-3,5-dimethyl-benzoquinone, and subsequent ring cleavage.
Table 2: Identified Metabolites in the Biodegradation of Related Dimethylphenols
| Parent Compound | Metabolite(s) |
|---|---|
| 2,4-Dimethylphenol | 4-hydroxy-3-methylbenzoic acid |
| 3,4-Dimethylphenol | 4-hydroxy-2-methylbenzoic acid, 4-hydroxy-2-methylbenzaldehyde |
| p-Chloro-m-xylenol | 4-chloro-3,5-dimethylcatechol, 2-hydroxy-3,5-dimethyl-benzoquinone |
Source: Viggor et al., 2002; El-Sayed et al., 2021
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are considered highly promising for the treatment of recalcitrant or difficult-to-mineralize organic pollutants. These processes generate highly reactive species, such as hydroxyl radicals, that can effectively degrade a wide range of emerging contaminants. AOPs can mineralize target pollutants into smaller organic molecules and, ultimately, carbon dioxide and water.
Various AOPs, including electrochemical oxidation, photocatalysis, plasma, persulfate-based processes, and Fenton-related reactions, have been investigated for the removal of emerging contaminants. For example, the degradation of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) has been studied using a heterogeneous Fenton-like process with nanoparticulate zero-valent iron. This study demonstrated the complete decomposition of PCMX and a 65% removal of total organic carbon after 30 minutes of reaction at a neutral pH. The removal of PCMX was primarily attributed to the action of hydroxyl radicals.
UV/Ozone (UV/O3) Treatment for Degradation
Identification of Degradation Intermediates and Pathways
Detailed studies identifying the specific intermediate compounds and degradation pathways for this compound, whether through biotic or abiotic processes, are limited. The transformation of chlorophenolic compounds in the environment is a critical area of research, as degradation can sometimes lead to the formation of intermediate metabolites with their own toxicological profiles nih.gov. However, specific research to elucidate the metabolic or chemical breakdown sequence of this compound is not prominently documented.
Bioaccumulation and Environmental Persistence Assessment
An assessment of a chemical's potential to bioaccumulate and persist in the environment is crucial for understanding its ecological risk. For this compound, specific experimental data on its bioconcentration factor (BCF) and environmental half-life are not extensively reported. However, its potential for bioaccumulation can be estimated through its physicochemical properties, such as the octanol-water partition coefficient (log Kₒw). A computed XLogP3 value, which is an estimation of log Kₒw, for this compound is 2.9 nih.gov. This value suggests a moderate potential for the compound to accumulate in the fatty tissues of organisms.
The environmental persistence of chlorophenols can be influenced by various factors, including microbial degradation and photochemical reactions. Generally, chlorophenols are recognized as environmental pollutants due to their widespread use and potential for persistence nih.gov. The specific rate of degradation and ultimate fate of this compound in different environmental compartments such as soil, water, and air require further dedicated study.
Physicochemical Properties of this compound Relevant to Environmental Fate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClO | nih.gov |
| Molecular Weight | 156.61 g/mol | nih.gov |
Applications in Advanced Materials Science and Industrial Research Involving 2 Chloro 3,4 Dimethylphenol
Polymer Synthesis and Modification
The potential for 2-Chloro-3,4-dimethylphenol to be used in polymer science, particularly in the synthesis and modification of polymers, is an area that appears unexplored in available research.
Incorporation into Polymer Matrices for Enhanced Properties
There is no specific data available to suggest that this compound has been incorporated into polymer matrices to enhance properties such as thermal stability, flame retardancy, or mechanical strength. Research on other chlorinated phenols suggests that the presence of a chlorine atom can sometimes impart flame-retardant properties, but specific studies on this compound are absent.
Development of Resins with Improved Performance Characteristics
Similarly, the development of resins, such as epoxy or phenolic resins, with improved performance characteristics using this compound as a monomer or modifying agent is not described in the available literature. Phenolic compounds are fundamental building blocks for various resins, but the specific impact of the chloro- and dimethyl- substitutions at the 2, 3, and 4 positions of the phenol (B47542) ring on resin properties has not been publicly detailed.
Coatings and Adhesives Research
The application of this compound in the formulation of coatings and adhesives is another area lacking specific research findings.
Development of Materials with Enhanced Moisture and Chemical Resistance
While phenolic and chlorinated compounds are generally known to contribute to the chemical resistance and barrier properties of coatings and adhesives, no studies were found that specifically investigate the role of this compound in developing materials with enhanced moisture and chemical resistance.
Role as a Chemical Intermediate in Industrial Processes
The utility of this compound as a chemical intermediate is plausible given its reactive functional groups. However, specific pathways and resulting products in the agrochemical and pharmaceutical industries are not well-documented.
Precursor for Agrochemicals and Pharmaceuticals
There is no direct evidence in the reviewed literature to indicate that this compound serves as a direct precursor for the synthesis of specific agrochemicals or pharmaceuticals. While its isomer, 2,4-dimethylphenol, is noted for its use as a fungicide and disinfectant, similar applications or derivative syntheses from this compound are not reported. herts.ac.uk The general class of chlorinated phenols has broad applications, but specific examples originating from this particular isomer are not available.
Use in Specialty Chemical Manufacturing
As a substituted phenol, this compound holds potential as an intermediate or precursor in the synthesis of more complex molecules for specialty chemical manufacturing. The hydroxyl (-OH) and chlorine (-Cl) groups, along with the aromatic ring, are reactive sites that can be targeted for chemical modification.
While there is limited specific information on this compound being used as a manufacturing intermediate, the role of similar compounds is well-documented. For instance, its unchlorinated parent, 3,4-dimethylphenol (B119073), can react with other chemicals to form derivatives like dihydrocoumarins and can undergo bromination to produce compounds such as 6-bromo-3,4-dimethylphenol. sigmaaldrich.com Phenol itself is a crucial intermediate in the synthesis of a wide variety of chemicals. sigmaaldrich.com
Furthermore, the synthesis of its well-known isomer, 4-chloro-3,5-dimethylphenol (B1207549) (PCMX or chloroxylenol), from 3,5-dimethylphenol (B42653) highlights the industrial importance of this class of molecules as key chemical raw materials. google.com Chlorinated phenols, in general, are used in the production of higher chlorophenols and chlorophenyloxyacetic acid herbicides. nih.gov This established use of related compounds suggests that this compound could similarly serve as a building block for creating new substances with desired properties, such as pharmaceuticals, dyes, or specialized polymers, although specific industrial pathways utilizing this exact isomer are not prominent.
Exploration in Other Industrial Sectors
The unique combination of a phenol structure with chlorine and methyl group substitutions points to potential applications in other industrial areas, particularly where antimicrobial or specific chemical reactivity is required.
Research into Industrial Preservatives and Additives
Phenolic compounds and their halogenated derivatives have long been investigated for their antimicrobial properties. Research into this compound for use as an industrial preservative or additive is inferred from the extensive application of its isomers.
The isomer 4-chloro-3,5-dimethylphenol (chloroxylenol) is a broad-spectrum antibacterial and antifungal agent widely used as a preservative and disinfectant. google.comnih.gov It is an active ingredient in antiseptic soaps, and in industrial formulations for adhesives, paints, and leather processing. fengchengroup.comchemicalbook.com Another related compound, 2,4-dimethylphenol, also demonstrates disinfectant and fungicidal properties. nih.govepa.gov
The antimicrobial action of phenols is generally attributed to their ability to disrupt cell walls and interfere with essential enzyme functions. nih.gov Halogenation, such as the addition of a chlorine atom, can enhance the antimicrobial efficacy of phenolic compounds. nih.govmdpi.com Studies on halogenated catechols, which are also phenolic structures, have shown broad-spectrum antimicrobial activity against multidrug-resistant bacteria. nih.gov Given these principles, it is plausible that this compound exhibits biocidal or preservative properties, making it a candidate for research in industrial applications like metalworking fluids, adhesives, or coatings, although specific studies confirming its efficacy are not widely available. researchgate.net
| Compound | Documented Use as Preservative/Biocide | Industrial Application Area |
|---|---|---|
| 4-Chloro-3,5-dimethylphenol (PCMX) | Yes (Antiseptic, Disinfectant, Fungicide) nih.govchemicalbook.com | Personal care, pharmaceuticals, paints, adhesives, leather fengchengroup.comchemicalbook.com |
| 2,4-Dimethylphenol | Yes (Disinfectant, Fungicide) nih.govepa.gov | Disinfectant formulations, chemical manufacturing nih.govnj.gov |
| This compound | Research potential based on structure | Not widely documented |
Applications in Corrosion Resistance Materials
Research has increasingly focused on organic compounds as corrosion inhibitors for metals and alloys due to their effectiveness and often lower environmental impact compared to traditional inorganic inhibitors. Phenolic compounds are a promising class of such inhibitors.
The mechanism of corrosion inhibition by phenolic compounds involves the adsorption of the molecule onto the metal surface. mdpi.comcorromat.com This is facilitated by the presence of electron-rich centers, such as the oxygen atom in the hydroxyl group and the π-electrons of the aromatic ring, which can interact with the vacant orbitals of the metal. tandfonline.com This interaction forms a protective film that acts as a barrier, isolating the metal from the corrosive environment. corromat.comtandfonline.com
While no studies specifically investigate this compound as a corrosion inhibitor, research on related compounds provides valuable insights. Studies on phenol derivatives have shown that the presence of certain functional groups can significantly influence their performance. Notably, research on aluminum alloys suggests that the presence of a chlorine substituent on the phenol ring can increase its corrosion inhibition efficiency. nih.gov The polar hydroxyl and chloro functional groups in this compound could facilitate strong adsorption onto a metal surface, making it a viable candidate for research in the development of new corrosion-resistant materials or protective coatings. tandfonline.com
| Structural Feature | Role in Corrosion Inhibition | Relevance to this compound |
|---|---|---|
| Hydroxyl (-OH) Group | Acts as an adsorption center through the oxygen atom's lone pair electrons. tandfonline.com | Present |
| Aromatic Ring | Provides π-electrons that can interact with metal orbitals to form a stable adsorbed layer. tandfonline.com | Present |
| Chlorine (-Cl) Atom | Can increase electron density and enhance inhibition efficiency on some metals. nih.gov | Present |
| Methyl (-CH3) Groups | Can influence solubility and the electronic properties of the aromatic ring. | Present |
Q & A
Q. What are the common synthetic routes for 2-Chloro-3,4-dimethylphenol, and what factors influence reaction efficiency?
- Methodological Answer : Electrophilic chlorination of 3,4-dimethylphenol (1c) using molecular chlorine (Cl₂) in dichloromethane (DCM) at room temperature yields this compound (3c) with high efficiency (~85% yield). Key factors include solvent polarity (DCM stabilizes intermediates), reaction time (2 hours), and the directing effects of methyl groups, which promote regioselective chlorination at the ortho position .
Q. How is this compound structurally characterized in research settings?
- Methodological Answer : Characterization typically involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and methyl group positions.
- Mass Spectrometry (MS) : For molecular weight verification (C₈H₉ClO, MW 156.61 g/mol).
- Chromatography : HPLC or GC-MS to assess purity.
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Answer : Key properties include:
- Solubility : Moderate in polar solvents (e.g., DCM, ethanol) but low in water.
- Stability : Sensitive to UV light; storage in amber vials is recommended.
- pKa : Estimated ~8.5 (based on phenolic analogs), influencing reactivity in aqueous conditions.
Advanced Research Questions
Q. How does the regioselectivity of electrophilic chlorination in 3,4-dimethylphenol arise, and how can it be predicted for analogous substrates?
- Methodological Answer : Regioselectivity is governed by steric and electronic effects. The 3,4-dimethyl groups activate the ortho position via electron-donating effects, directing Cl⁺ to the 2-position. Computational models (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies optimize reaction yields for this compound synthesis under varying conditions?
- Answer : Systematic optimization involves:
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions.
- Catalyst Screening : Lewis acids (e.g., FeCl₃) may enhance chlorination efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates.
- A comparative table of reaction conditions is proposed below:
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3,4-DMP | Cl₂ | DCM | 25 | 2 | 85 |
Q. How can researchers resolve contradictions in reported toxicity data for chlorinated phenolic compounds?
- Methodological Answer : Implement a two-step literature screening process:
Title/Abstract Screening : Exclude studies lacking environmental or mechanistic focus.
Full-Text Review : Prioritize studies with standardized assays (e.g., OECD guidelines) and validated endpoints (e.g., LC₅₀, EC₅₀).
- For this compound, cross-reference data from EPA DSSTox and PubChem to validate findings .
Q. What computational approaches predict the environmental persistence and degradation pathways of this compound?
- Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and persistence. Molecular docking simulations can identify potential enzymatic targets (e.g., laccases) for microbial degradation. Experimental validation via HPLC or GC-MS monitors intermediate metabolites .
Q. How should researchers address discrepancies in reported reaction mechanisms for chlorinated phenol derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
